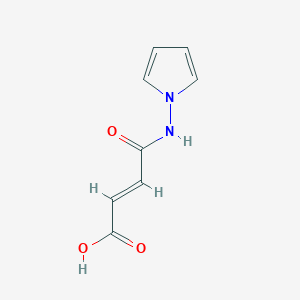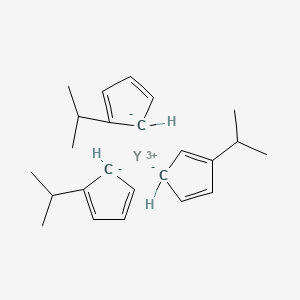
Tris(isopropylcyclopentadienyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(isopropylcyclopentadienyl) is an organometallic compound that features a central metal atom coordinated to three isopropylcyclopentadienyl ligands. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(isopropylcyclopentadienyl) typically involves the reaction of cyclopentadiene with isopropylmagnesium chloride to produce [(C3H7)C5H4]2Mg. This intermediate is then reacted with a metal chloride, such as lanthanum chloride, to obtain the target product .
Industrial Production Methods: Industrial production methods for Tris(isopropylcyclopentadienyl) often involve large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(isopropylcyclopentadienyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The isopropylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are often used.
Substitution: Ligand exchange reactions typically involve the use of other cyclopentadienyl derivatives or similar ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield metal oxides, while substitution reactions can produce a variety of organometallic complexes .
Applications De Recherche Scientifique
Tris(isopropylcyclopentadienyl) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Mécanisme D'action
The mechanism of action of Tris(isopropylcyclopentadienyl) involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These interactions can influence various chemical and biological processes, such as catalysis and signal transduction .
Comparaison Avec Des Composés Similaires
- Tris(methylcyclopentadienyl)
- Tris(ethylcyclopentadienyl)
- Tris(tert-butylcyclopentadienyl)
Comparison: Tris(isopropylcyclopentadienyl) is unique due to its specific isopropyl substituents, which confer distinct steric and electronic properties compared to its analogs. These differences can affect the compound’s reactivity, stability, and overall performance in various applications .
Propriétés
Numéro CAS |
130206-63-2 |
|---|---|
Formule moléculaire |
C24H33Y |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
1-propan-2-ylcyclopenta-1,3-diene;2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
Clé InChI |
PXSCYPBSTUVKDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=C[CH-]C=C1.[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide](/img/structure/B14800174.png)

![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)
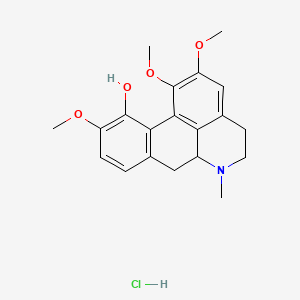
![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
![6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B14800210.png)
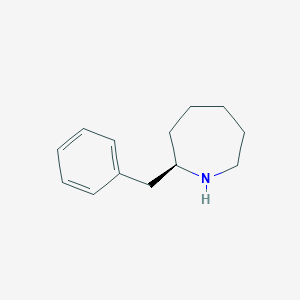
![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)
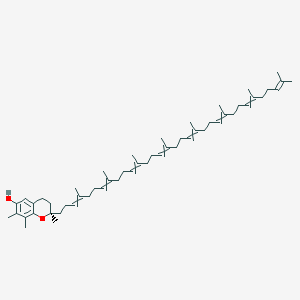
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
